1-Butoxy-4-ethynylbenzene
Overview
Description
1-Butoxy-4-ethynylbenzene is a chemical compound with the molecular formula C12H14O. It is also known as 4-Ethynylphenoxybutane. This compound is characterized by the presence of a butoxy group and an ethynyl group attached to a benzene ring. It is widely used in various fields, including research and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-4-ethynylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromophenol with butyl bromide in the presence of a base to form 4-butoxyphenol. This intermediate is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane, followed by desilylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and copper co-catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Butoxy-4-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-butoxy-4-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the butoxy group can enhance solubility and facilitate membrane penetration. These properties make it a valuable compound in studying molecular interactions and pathways .
Comparison with Similar Compounds
1-Butoxy-4-ethynylbenzene: Unique due to the presence of both butoxy and ethynyl groups.
4-Butoxyphenylacetylene: Similar structure but lacks the ethynyl group.
4-Ethynylphenoxybutane: Another name for this compound, highlighting its structural features.
Uniqueness: this compound stands out due to its dual functional groups, which provide a combination of reactivity and solubility. This makes it particularly useful in diverse chemical reactions and applications .
Properties
IUPAC Name |
1-butoxy-4-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLXBCSKFMMFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379396 | |
Record name | 1-butoxy-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-15-3 | |
Record name | 1-Butoxy-4-ethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79887-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-butoxy-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Butoxyphenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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